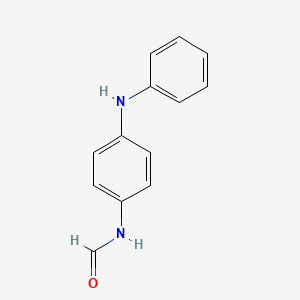
N-(4-anilinophenyl)formamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-anilinophenyl)formamide is an organic compound with the molecular formula C13H12N2O. It is also known as phenyl-4-amino-formanilid. This compound is characterized by the presence of a formamide group attached to a phenyl ring, which is further substituted with an aniline group at the para position. It is a significant intermediate in organic synthesis and has various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
N-(4-anilinophenyl)formamide can be synthesized through the N-formylation of 4-anilinophenylamine. One common method involves the reaction of 4-anilinophenylamine with formic acid under solvent-free conditions. The reaction is typically carried out at elevated temperatures to facilitate the formation of the formamide bond .
Another efficient method involves the use of sulfonated rice husk ash (RHA-SO3H) as a solid acid catalyst. This catalyst promotes the N-formylation of aromatic amines using formic acid, resulting in high yields and short reaction times .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the formylation process while minimizing the formation of by-products.
化学反应分析
Types of Reactions
N-(4-anilinophenyl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to the corresponding amine.
Substitution: The formamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or alcohols in the presence of catalysts.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-(4-anilinophenyl)formamide has a wide range of applications in scientific research:
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor for the synthesis of drugs with potential therapeutic applications.
Industry: This compound is employed in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of N-(4-anilinophenyl)formamide involves its interaction with specific molecular targets. The formamide group can act as a hydrogen bond donor or acceptor, facilitating interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects .
相似化合物的比较
Similar Compounds
N-phenylformamide: Similar structure but lacks the aniline substitution.
N,N-diphenylformamide: Contains two phenyl groups instead of one phenyl and one aniline group.
N-(4-methoxyphenyl)formamide: Substituted with a methoxy group instead of an aniline group.
Uniqueness
N-(4-anilinophenyl)formamide is unique due to the presence of both an aniline and a formamide group, which imparts distinct chemical and biological properties. This combination allows for versatile reactivity and a wide range of applications in various fields .
属性
CAS 编号 |
7402-56-4 |
|---|---|
分子式 |
C13H12N2O |
分子量 |
212.25 g/mol |
IUPAC 名称 |
N-(4-anilinophenyl)formamide |
InChI |
InChI=1S/C13H12N2O/c16-10-14-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-10,15H,(H,14,16) |
InChI 键 |
RCIZCWIFMOUYTC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


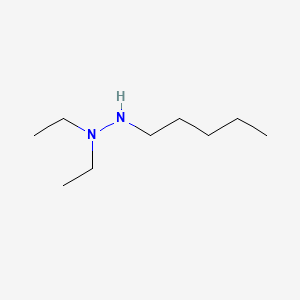
![1-[(1S,5R)-6-bicyclo[3.1.0]hexanyl]piperidine](/img/structure/B13802652.png)
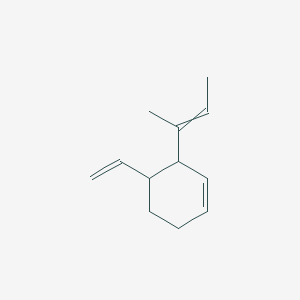

![2-Methylpyrazino[2,3-b]pyrazine](/img/structure/B13802674.png)
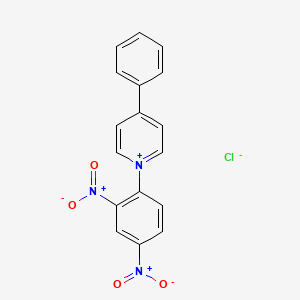


![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(3-methoxyphenyl)-](/img/structure/B13802702.png)
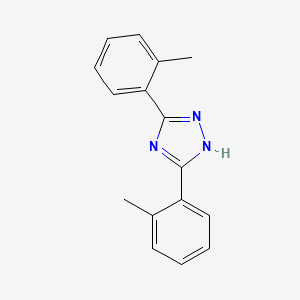
![1-[4-[(2-fluorophenyl)methoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13802709.png)

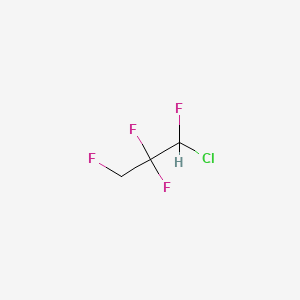
![1-Propanone, 2-amino-1-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-](/img/structure/B13802733.png)
